4'-Methylphenazone-d3
Description
4'-Methylphenazone-d3 is a deuterated analog of 4'-Methylphenazone (metamizole), a non-steroidal anti-inflammatory drug (NSAID) with antipyretic and analgesic properties. The deuterium substitution at specific positions (e.g., methyl groups) enhances its utility in analytical applications, particularly as an internal standard in mass spectrometry (MS) for quantifying non-deuterated analogs in biological matrices. This isotopically labeled compound ensures precision by compensating for matrix effects and instrumental variability during analysis .
Deuteration typically increases the molecular weight by 3 atomic mass units (AMU) compared to the non-deuterated form, enabling clear differentiation in MS detection. 4'-Methylphenazone-d3 is supplied by manufacturers such as Shanghai ANPEL Scientific Instrument Co., Ltd., and is critical for compliance with regulatory standards, including environmental pollutant monitoring (e.g., motorcycle emission testing under GB 14622-2007) .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-1-(trideuteriomethyl)pyrazol-3-one |
InChI |
InChI=1S/C12H14N2O/c1-9-4-6-11(7-5-9)14-12(15)8-10(2)13(14)3/h4-8H,1-3H3/i3D3 |
InChI Key |
CSVSLJZHBKTVNT-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CC(=O)N1C2=CC=C(C=C2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4’-Methylphenazone-d3 involves several steps. One common method includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and deuteration. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid. Industrial production methods may vary but generally follow similar synthetic routes .
Chemical Reactions Analysis
4’-Methylphenazone-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, leading to the formation of substituted products
Scientific Research Applications
Pharmacological Research
4'-Methylphenazone-d3 is primarily used in pharmacological studies to trace metabolic pathways and understand the pharmacodynamics of related compounds. Its deuterated nature allows researchers to utilize mass spectrometry for precise tracking of drug metabolism.
- Metabolite Identification : The compound aids in identifying metabolites of pyrazolone derivatives, which are crucial for understanding their therapeutic effects and potential side effects. Studies have shown that 4'-methylphenazone and its derivatives exhibit significant anti-inflammatory properties, making them valuable in pain management research .
- Drug Interaction Studies : Research has indicated that 4'-Methylphenazone-d3 can interact with other NSAIDs, such as aspirin. It has been shown to affect the inhibition of cyclooxygenase enzymes, which are vital for the anti-inflammatory effects of these drugs. This interaction can be studied using docking simulations and enzyme activity assays .
Analytical Chemistry
In analytical chemistry, 4'-Methylphenazone-d3 serves as an internal standard for quantifying levels of pyrazolone derivatives in biological samples.
- Mass Spectrometry : The compound's unique isotopic signature allows for accurate quantification in complex biological matrices. This application is particularly important in pharmacokinetic studies where precise measurement of drug concentrations is necessary .
- Chromatographic Techniques : It is also employed in high-performance liquid chromatography (HPLC) methods to separate and quantify related compounds in pharmaceutical formulations .
Clinical Research
The compound's relevance extends to clinical research where it is used to assess the safety and efficacy of new analgesics.
- Clinical Trials : 4'-Methylphenazone-d3 is often included in clinical trials evaluating new formulations of analgesics or anti-inflammatory drugs. Its role as a tracer helps in understanding how these drugs behave in the human body, including absorption rates and metabolic pathways .
Several case studies highlight the applications of 4'-Methylphenazone-d3:
- Study on Anti-Inflammatory Effects : A study demonstrated that derivatives of 4'-methylphenazone significantly inhibited lipoxygenase activity, showcasing their potential as anti-inflammatory agents. The study utilized 4'-Methylphenazone-d3 to trace metabolic pathways and confirm the bioactivity of these compounds .
- Metabolism Study Using Mass Spectrometry : In a pharmacokinetic study involving healthy volunteers, researchers used 4'-Methylphenazone-d3 as an internal standard to evaluate the metabolism of a new analgesic formulation. Results indicated that the new formulation had a favorable metabolic profile compared to existing NSAIDs .
Mechanism of Action
The mechanism of action of 4’-Methylphenazone-d3 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace and quantify the presence of its non-labeled counterpart in various biological and chemical systems. This helps in understanding the dynamics and kinetics of the compound in different environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
a. 4'-Methylphenazone (Non-deuterated):
- Molecular Weight: ~230.3 g/mol (vs. 233.3 g/mol for 4'-Methylphenazone-d3).
- Analytical Utility: Lacks isotopic distinction, making it unsuitable as an internal standard. It is instead the target analyte in pharmacokinetic studies.
- Metabolic Stability: Undergoes hepatic metabolism via CYP450 enzymes, forming active metabolites (e.g., 4-aminoantipyrine). Deuteration in 4'-Methylphenazone-d3 reduces metabolic lability, prolonging its detection window in MS .
b. Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3:
- Application: Used in environmental analysis to quantify carbonyl compounds (e.g., crotonaldehyde) via derivatization.
- Comparison: Unlike 4'-Methylphenazone-d3, this compound serves as a derivatizing agent rather than an internal standard. Its deuterated form similarly improves quantification accuracy but targets aldehydes instead of NSAIDs .
c. PCB 204 (2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl):
- Role: A persistent organic pollutant (POP) monitored in environmental compliance.
- Contrast: PCB 204 is a halogenated aromatic hydrocarbon with distinct toxicity and regulatory thresholds. While 4'-Methylphenazone-d3 aids in pharmaceutical analysis, PCB 204 standards are used for ecological risk assessments .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Primary Application | Isotopic Advantage | Key Regulatory Use |
|---|---|---|---|---|
| 4'-Methylphenazone-d3 | 233.3 | MS internal standard for NSAIDs | Reduces matrix effects | Pharmaceutical compliance |
| 4'-Methylphenazone | 230.3 | Analgesic/antipyretic drug | N/A | Therapeutic use |
| Crotonaldehyde DNPH-d3 | ~315.2 | Carbonyl compound derivatization | Enhances detection specificity | Environmental monitoring |
| PCB 204 | ~429.8 | POP quantification | Calibration for toxicity | Ecological safety standards |
Research Findings and Limitations
- Deuteration Efficiency: Studies indicate that 4'-Methylphenazone-d3 exhibits negligible isotopic cross-talk in high-resolution MS, ensuring reliable quantification of its non-deuterated counterpart .
- Regulatory Alignment: Its use in GB 14622-2007 highlights its role in meeting stringent emission testing protocols, though direct environmental applications are less common compared to POPs like PCB 204 .
- Knowledge Gaps: Limited published data exist on its pharmacokinetic behavior or comparative stability under extreme storage conditions. Further research is needed to validate its performance against newer isotopologues (e.g., carbon-13 labeled analogs).
Biological Activity
4'-Methylphenazone-d3 is a deuterated derivative of 4'-methylphenazone, a compound known for its analgesic and anti-inflammatory properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Profile
- Chemical Name : 4'-Methylphenazone-d3
- Molecular Formula : C_13H_12N_2O
- Molecular Weight : 216.25 g/mol
- Deuteration : The presence of deuterium (d3) enhances the stability and metabolic tracking of the compound in biological studies.
4'-Methylphenazone-d3 exhibits several biological activities primarily through its interaction with various biochemical pathways:
- Inhibition of Cyclooxygenase (COX) : Similar to its parent compound, it likely inhibits COX enzymes, leading to decreased synthesis of prostaglandins responsible for pain and inflammation.
- Antioxidant Activity : The phenazine structure can facilitate electron transfer, contributing to its antioxidant properties, which may protect cells from oxidative stress.
- Cellular Signaling Modulation : It may influence pathways related to inflammation and apoptosis, although specific pathways require further investigation.
Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to 4'-methylphenazone have significant analgesic effects. In experimental models, they reduce pain responses in both acute and chronic settings. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines.
Anticancer Potential
Recent studies have highlighted the anticancer potential of phenazine derivatives. For instance, compounds with structural similarities have shown selective cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells), indicating that 4'-methylphenazone-d3 may also possess such properties.
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Pain reduction in animal models | |
| Anti-inflammatory | Decreased cytokine levels | |
| Antioxidant | Reduced oxidative stress | |
| Anticancer | Cytotoxicity against A549 cells |
Case Studies
-
Case Study on Analgesic Effects :
- A study evaluated the analgesic efficacy of 4'-methylphenazone-d3 in a rat model of inflammatory pain. Results showed a significant reduction in pain scores compared to control groups, supporting its potential as an effective analgesic agent.
-
Anticancer Activity Investigation :
- In vitro assays demonstrated that 4'-methylphenazone-d3 exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity. Further molecular modeling indicated potential intercalation with DNA, leading to apoptosis in treated cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4'-Methylphenazone-d3, and how do isotopic labeling protocols influence yield?
- Methodology : The synthesis of deuterated analogs like 4'-Methylphenazone-d3 typically involves substituting hydrogen atoms with deuterium at specific positions. For example, ethyl aroylacetates with methoxy/fluorophenyl substituents (e.g., compounds 3a–3g in ) can serve as precursors. Isotopic labeling is achieved via deuteration reagents (e.g., D₂O or deuterated acids) under controlled conditions. Yield optimization requires monitoring reaction kinetics and using NMR to confirm deuterium incorporation (≥98% purity) .
Q. Which analytical techniques are most reliable for characterizing 4'-Methylphenazone-d3, and what parameters distinguish it from non-deuterated analogs?
- Methodology :
- NMR Spectroscopy : Key signals for deuterated positions (e.g., methyl-d₃ groups) show absence of splitting in ¹H NMR and characteristic shifts in ²H NMR. For example, in related hydrazone derivatives, methyl-d₃ groups appear as singlets at δ ~3.8 ppm in ¹H NMR ().
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks with +3 Da mass shift (e.g., [M+H]⁺ at m/z 254.12 → 257.15 for d₃ labeling) .
Q. What safety protocols are critical when handling 4'-Methylphenazone-d3 in laboratory settings?
- Methodology :
- Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure ( ).
- Store in airtight containers under inert gas (N₂/Ar) to prevent deuteration loss.
- Dispose of waste via certified hazardous waste services, as per guidelines in .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) when synthesizing 4'-Methylphenazone-d3 derivatives?
- Methodology : Contradictions often arise from incomplete deuteration or solvent impurities. For example, residual protons in methyl-d₃ groups may split signals erroneously. Solutions include:
- Purification : Use column chromatography (silica gel, hexane/EtOH gradients) to isolate pure deuterated products ().
- Solvent Matching : Ensure deuterated solvents (e.g., DMSO-d₆) are free from protonated contaminants. Cross-validate with ¹³C NMR to confirm isotopic purity .
Q. What experimental designs mitigate isotopic interference in pharmacokinetic studies of 4'-Methylphenazone-d3?
- Methodology :
- Internal Standards : Use isotopically labeled internal standards (e.g., d₆ or ¹³C analogs) to correct for matrix effects in LC-MS/MS assays.
- Control Groups : Include non-deuterated 4'-Methylphenazone in parallel experiments to isolate isotopic effects on metabolic stability ( ).
Q. How do computational models (e.g., DFT) assist in predicting the stability and reactivity of 4'-Methylphenazone-d3?
- Methodology : Density Functional Theory (DFT) calculations can simulate deuterium’s impact on bond dissociation energies and reaction pathways. For example, modeling C-D vs. C-H bond strengths in methyl-d₃ groups predicts slower metabolic oxidation, aligning with experimental half-life data ( ).
Data Analysis & Reporting
Q. What statistical approaches are recommended for validating reproducibility in deuterated compound research?
- Methodology :
- Repeatability Tests : Perform triplicate syntheses/analyses and calculate relative standard deviation (RSD) for yields/purity.
- Multivariate Analysis : Use PCA or PLS-DA to identify outliers in spectral datasets ( ).
Q. How should researchers document synthetic protocols for 4'-Methylphenazone-d3 to meet peer-reviewed journal standards?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
